molecular formula C13H15N3OS B2521584 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2198164-18-8

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2521584
CAS No.: 2198164-18-8
M. Wt: 261.34
InChI Key: KSSXKGAOJFJVLG-UHFFFAOYSA-N
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Description

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.

Scientific Research Applications

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

Future Directions

Thienopyrimidines, including “3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane”, represent an important class of chemical compounds with diverse biological activities. They are structural analogs of purines and have various biological activities. The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants to facilitate the cyclization process. Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in various biological pathways. For instance, thienopyrimidine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is unique due to its azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and specificity for certain molecular targets.

Properties

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-13-12-10(3-6-18-12)14-8-15-13/h3,6,8-9,11H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXKGAOJFJVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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